2-[(phenylsulfanyl)methyl]piperidine
Description
2-[(Phenylsulfanyl)methyl]piperidine is a piperidine derivative featuring a phenylsulfanyl group attached via a methyl substituent at the 2-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, serves as a structural scaffold in numerous pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2 |
InChI Key |
NUZVSWGFCLEVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions and the use of catalysts to enhance yield and efficiency. Methods such as hydrogenation, cyclization, and amination are commonly employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding piperidine.
Substitution: The methylene bridge can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
2-[(Phenylsulfanyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurological functions . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Structural Analogues of Piperidine with Sulfanyl Substituents
The following table summarizes key structural and functional differences between 2-[(phenylsulfanyl)methyl]piperidine and its closest analogs:
Pharmacological and Structure-Activity Relationship (SAR) Insights
- Opioid Receptor Analogs : Fentanyl derivatives (e.g., N-(1-phenethyl-4-piperidinyl)propionanilide) highlight the importance of substituent position. The 4-position phenethyl group in fentanyl enhances µ-opioid receptor affinity, whereas 2-position substituents (as in this compound) may favor alternative targets .
- Metabolic Stability: Sulfur-containing compounds are prone to oxidation (e.g., sulfoxide formation), which may influence metabolic clearance compared to non-sulfur analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
